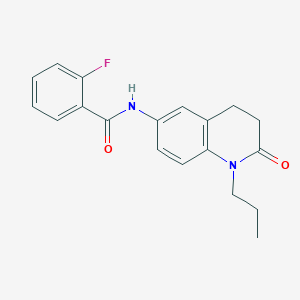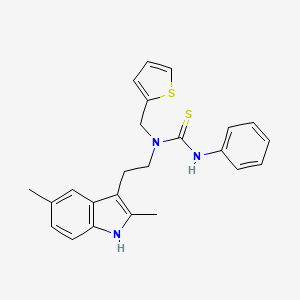
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea, also known as DIM-1, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea. One area of interest is the development of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of its exact mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, studies on the pharmacokinetics and toxicity of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea has been achieved through various methods. One of the most commonly used methods involves the reaction of 2,5-dimethylindole with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with thiophen-2-ylmethylamine to form 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Aplicaciones Científicas De Investigación
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S2/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-29-20)24(28)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKSTWSTOSMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CS3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

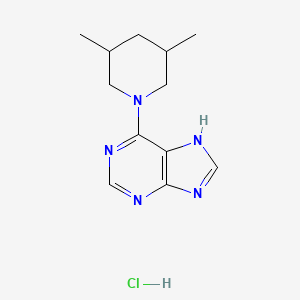
![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)
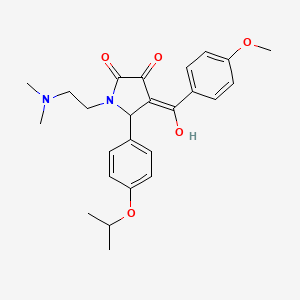
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
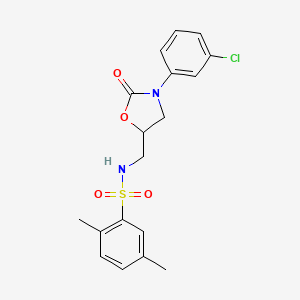
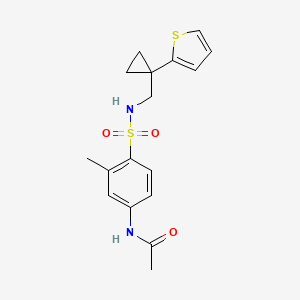
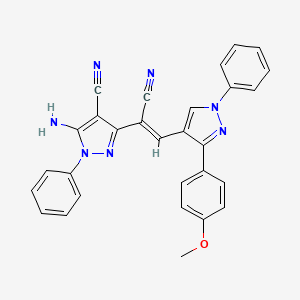
![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)
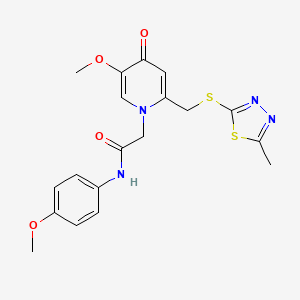
![2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2642242.png)

![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)

